molecular formula C21H18FN3O3 B2816115 N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 942009-15-6

N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2816115
CAS No.: 942009-15-6
M. Wt: 379.391
InChI Key: MNRPXLJMIDNTQZ-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of an acetamidophenyl group, a fluorophenylmethyl group, and a pyridine ring with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Acetamidophenyl Intermediate: This step involves the acylation of 4-aminophenol with acetic anhydride to form N-(4-acetamidophenyl)amine.

    Introduction of the Fluorophenylmethyl Group: The next step involves the reaction of N-(4-acetamidophenyl)amine with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]amine.

    Cyclization to Form the Pyridine Ring: The final step involves the cyclization of the intermediate with a suitable reagent, such as ethyl acetoacetate, under acidic conditions to form the desired pyridine carboxamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenylmethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

    N-(4-acetamidophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide: Differing by the position of the fluorine atom on the phenyl ring.

    N-(4-acetamidophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide: Differing by the substitution of a chlorine atom instead of fluorine.

    N-(4-acetamidophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide: Differing by the substitution of a methyl group instead of fluorine.

Biological Activity

N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that integrates an acetamidophenyl group, a fluorophenylmethyl group, and a dihydropyridine carboxamide moiety. The molecular formula is C21H18FN3O3C_{21}H_{18}FN_{3}O_{3} with a molecular weight of approximately 365.39 g/mol. Its structural complexity contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially modulating cytokine release.
  • Receptor Binding : It can bind to receptors that regulate cellular processes, influencing signaling pathways related to inflammation and cell proliferation.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, a related derivative was found to inhibit the expression of proinflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (J774A.1) when stimulated with lipopolysaccharides (LPS) .

Activity Effect Reference
Anti-inflammatoryInhibition of IL-6 and TNF-α expression
Cytokine modulationReduced macrophage infiltration in lung tissue

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. In vitro studies have shown that it possesses significant antibacterial effects against various pathogens, indicating its potential as a therapeutic agent in treating infections.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coliNot specified

Case Studies

  • Acute Lung Injury (ALI) : A study involving LPS-induced ALI in mice demonstrated that administration of an analog of this compound significantly improved survival rates and reduced pathological changes in lung tissue. The treatment led to decreased pulmonary edema and inflammation, highlighting its therapeutic potential in acute inflammatory conditions .
  • Sepsis Models : In models of sepsis, the compound showed promise by enhancing survival rates and mitigating inflammation-related symptoms, suggesting its utility in critical care settings .

Pharmacokinetics

Pharmacokinetic studies indicate favorable properties for the compound:

  • Half-life (T1/2) : Approximately 11.8 hours.
  • Bioavailability (F) : Estimated at 36.3%, suggesting reasonable absorption and systemic availability after administration .

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3/c1-14(26)23-18-6-8-19(9-7-18)24-21(28)16-5-10-20(27)25(13-16)12-15-3-2-4-17(22)11-15/h2-11,13H,12H2,1H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRPXLJMIDNTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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